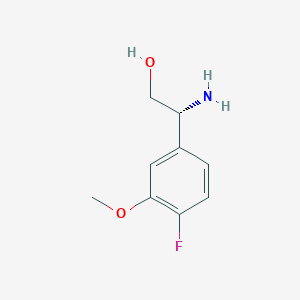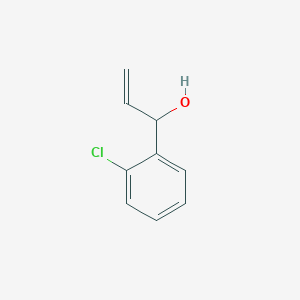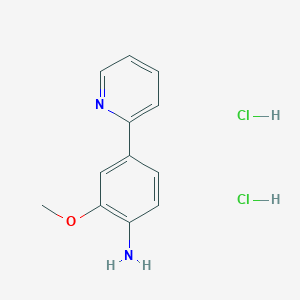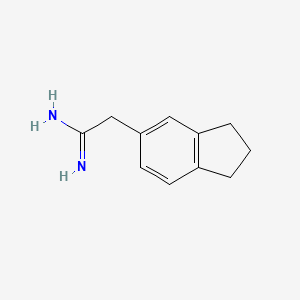
(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both amino and hydroxyl functional groups, along with a fluorine atom, makes it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be achieved using chiral chromatography or crystallization methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
化学反応の分析
Types of Reactions
(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of (2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorine atom can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-2-(4-chloro-3-methoxyphenyl)ethan-1-OL: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-Amino-2-(4-fluoro-3-hydroxyphenyl)ethan-1-OL: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(2R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-OL is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in pharmaceutical compounds, making this compound particularly valuable for drug development.
特性
分子式 |
C9H12FNO2 |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
InChIキー |
MQQGYNUSVXELEJ-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H](CO)N)F |
正規SMILES |
COC1=C(C=CC(=C1)C(CO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)


![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)


carbohydrazide](/img/structure/B13611391.png)

